
5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine
説明
5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the fifth position, a mercapto group at the second position, and a trifluoromethyl group at the third position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine typically involves the bromination of 2-mercapto-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and trifluoromethylation, followed by purification to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The mercapto group in this compound can undergo oxidation to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium amide or potassium tert-butoxide in polar solvents.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function .
類似化合物との比較
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Mercapto-3-(trifluoromethyl)pyridine
- 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Comparison: 5-Bromo-2-mercapto-3-(trifluoromethyl)pyridine is unique due to the presence of both a mercapto group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, compared to similar compounds that lack one of these functional groups .
特性
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAAYISFVYDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)
![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)
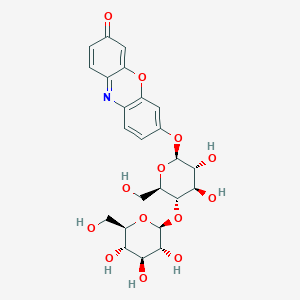
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)
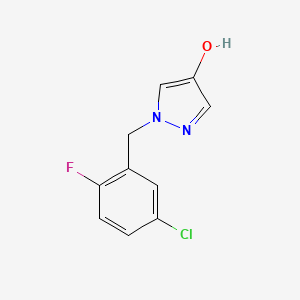
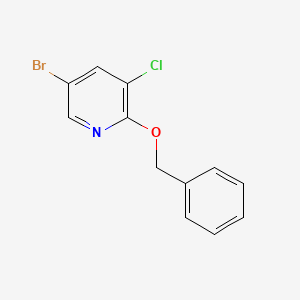
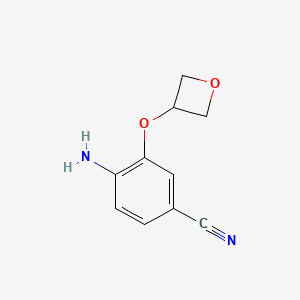
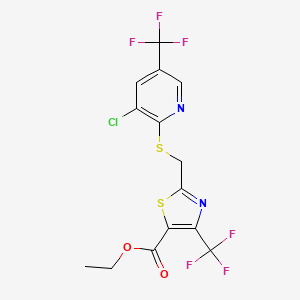
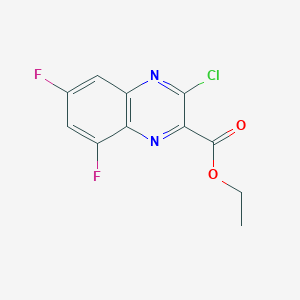
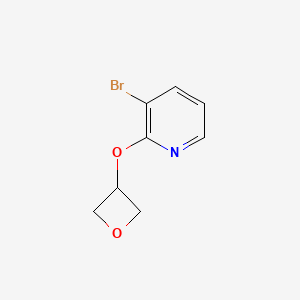
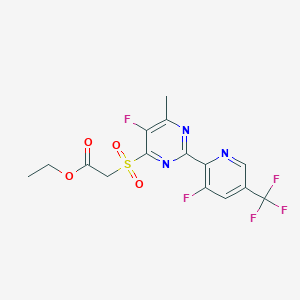
![1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1412441.png)
